
2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid is a complex organic compound characterized by its unique benzodioxine structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a benzodioxine ring, which is a fused ring system containing both benzene and dioxine moieties, and two sulfonic acid groups, which enhance its solubility in water and other polar solvents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxine with formaldehyde and a sulfonating agent such as sulfuric acid. The reaction conditions often require controlled temperatures and pH to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
化学反应分析
Types of Reactions
2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonic acid groups can be reduced to sulfonates under specific conditions.
Substitution: The benzodioxine ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid.
Reduction: Formation of sulfonate derivatives.
Substitution: Formation of halogenated or nitrated benzodioxine derivatives.
科学研究应用
2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the sulfonic acid groups enhance its solubility and facilitate its transport within biological systems. The benzodioxine ring structure allows for π-π interactions with aromatic amino acids in proteins, contributing to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5-sulfonic acid: Lacks one sulfonic acid group, resulting in different solubility and reactivity.
2,3-Dihydro-1,4-benzodioxine-5,7-disulfonic acid: Lacks the hydroxymethyl group, affecting its ability to form hydrogen bonds.
2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine: Lacks both sulfonic acid groups, significantly reducing its solubility in polar solvents.
Uniqueness
2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid is unique due to the combination of its benzodioxine ring, hydroxymethyl group, and two sulfonic acid groups. This combination imparts distinct chemical properties, such as high solubility in water, the ability to participate in multiple types of chemical reactions, and potential biological activity.
属性
CAS 编号 |
820976-26-9 |
|---|---|
分子式 |
C9H10O9S2 |
分子量 |
326.3 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-5,7-disulfonic acid |
InChI |
InChI=1S/C9H10O9S2/c10-3-5-4-17-9-7(18-5)1-6(19(11,12)13)2-8(9)20(14,15)16/h1-2,5,10H,3-4H2,(H,11,12,13)(H,14,15,16) |
InChI 键 |
BEYOFWPIHAOBTD-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC2=C(O1)C(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B12532780.png)
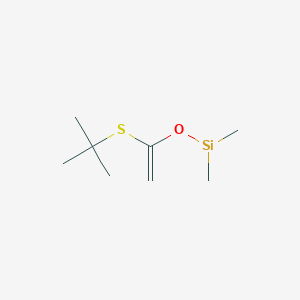

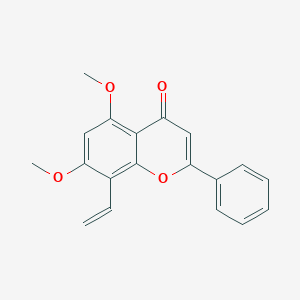
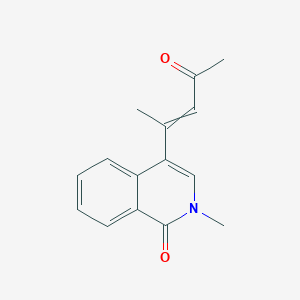

![4-[[4-Hydroxy-3,5-bis(1-methylcyclohexyl)phenyl]methyl]-2,6-bis(1-methylcyclohexyl)phenol](/img/structure/B12532810.png)
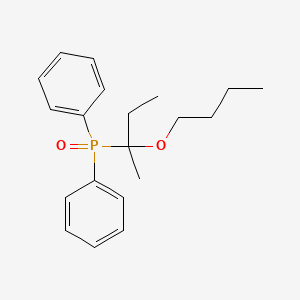
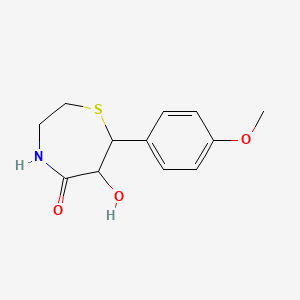
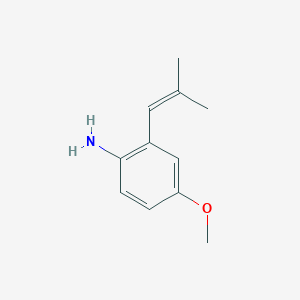

![4-[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]butanoic acid](/img/structure/B12532843.png)
![1,7-Diazaspiro[4.5]decan-8-one, 1-benzoyl-](/img/structure/B12532851.png)
![[2-Ethylidene-4,4-bis(methoxymethyl)cyclopentyl]methanol](/img/structure/B12532859.png)
